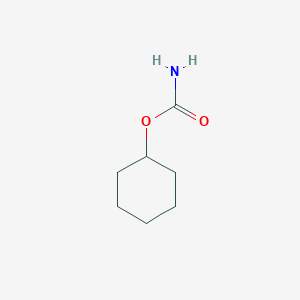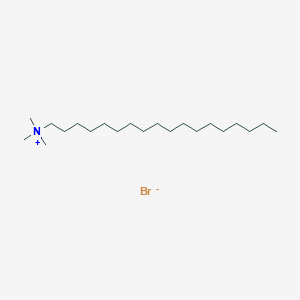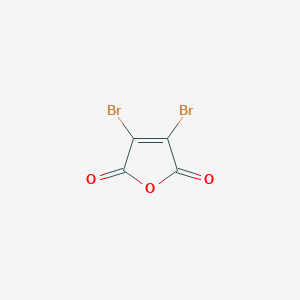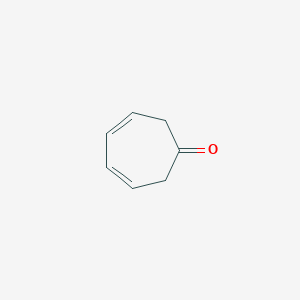
3,5-Cycloheptadien-1-one
Übersicht
Beschreibung
3,5-Cycloheptadien-1-one is an organic compound with the molecular formula C7H8O. It is a cyclic ketone that is used in various fields such as organic chemistry, medicinal chemistry, and materials science. This compound has attracted the attention of researchers due to its unique structure and versatile properties.
Wirkmechanismus
The mechanism of action of 3,5-Cycloheptadien-1-one is not well understood. However, it is believed to act as a Michael acceptor, which can undergo nucleophilic addition reactions with various nucleophiles such as amines and thiols.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,5-Cycloheptadien-1-one are not well studied. However, it has been reported to exhibit anti-inflammatory and analgesic activities. It has also been reported to exhibit antifungal and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-Cycloheptadien-1-one in lab experiments include its unique structure and versatile properties. It can be used as a precursor for the synthesis of various organic compounds and natural products. It can also be used in the development of new materials such as liquid crystals and conducting polymers. The limitations of using 3,5-Cycloheptadien-1-one in lab experiments include its high reactivity and instability.
Zukünftige Richtungen
There are several future directions for the research on 3,5-Cycloheptadien-1-one. One possible direction is the development of new synthetic methods for the preparation of this compound. Another direction is the study of its mechanism of action and its biochemical and physiological effects. Further research can also be done on the development of new materials using 3,5-Cycloheptadien-1-one as a precursor. Overall, the unique structure and properties of 3,5-Cycloheptadien-1-one make it a promising compound for future research in various fields.
Synthesemethoden
The synthesis of 3,5-Cycloheptadien-1-one can be achieved by several methods such as the Diels-Alder reaction, Friedel-Crafts acylation, and the Wittig reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form the intermediate, which is then converted to 3,5-Cycloheptadien-1-one. Friedel-Crafts acylation involves the reaction of cyclopentadiene with acetyl chloride in the presence of aluminum chloride. The Wittig reaction involves the reaction of cyclopentadiene with a phosphonium ylide to form the intermediate, which is then converted to 3,5-Cycloheptadien-1-one.
Wissenschaftliche Forschungsanwendungen
3,5-Cycloheptadien-1-one has been used in various scientific research applications. It has been used as a precursor for the synthesis of various organic compounds. It has also been used in the synthesis of natural products such as (-)-cannabidiol and (-)-cannabichromene. This compound has also been used in the development of new materials such as liquid crystals and conducting polymers.
Eigenschaften
IUPAC Name |
cyclohepta-3,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-5-3-1-2-4-6-7/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNELZWLTCBQRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149915 | |
| Record name | 3,5-Cycloheptadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Cycloheptadien-1-one | |
CAS RN |
1121-65-9 | |
| Record name | 3,5-Cycloheptadien-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Cycloheptadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



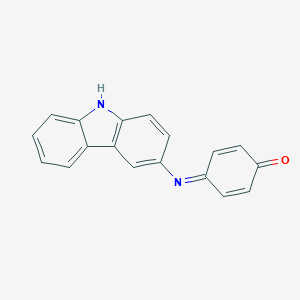

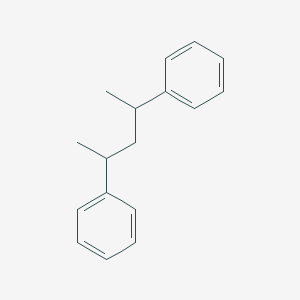
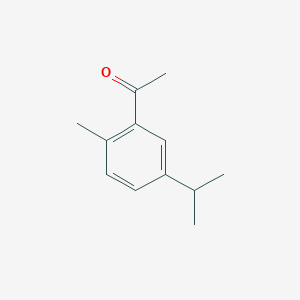
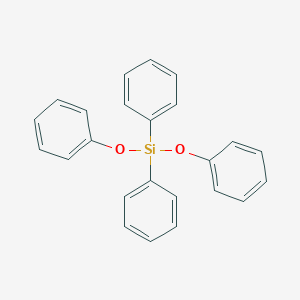

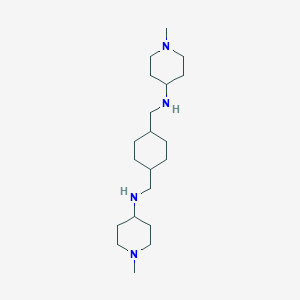
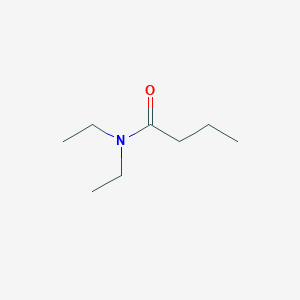
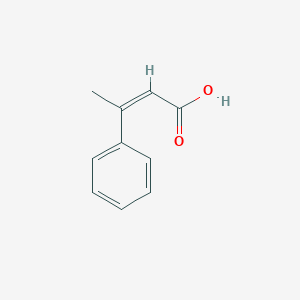

-](/img/structure/B72183.png)
